molecular formula C14H15N3O2 B11858405 tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate

Cat. No.: B11858405
M. Wt: 257.29 g/mol
InChI Key: VCTCGLMCRQFZOP-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl 7-amino-1H-indole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl indoline-1-carboxylate

Comparison: tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate is unique due to the presence of both the amino and cyano groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl 7-amino-3-cyanoindole-1-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-14(2,3)19-13(18)17-8-9(7-15)10-5-4-6-11(16)12(10)17/h4-6,8H,16H2,1-3H3

InChI Key

VCTCGLMCRQFZOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C#N

Origin of Product

United States

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